4-Pyridineacetic acid, 2-methyl-
CAS No.: 147028-79-3
Cat. No.: VC7948888
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147028-79-3 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 2-(2-methylpyridin-4-yl)acetic acid |
Standard InChI | InChI=1S/C8H9NO2/c1-6-4-7(2-3-9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Standard InChI Key | AFQJGTAZJOXKSJ-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)CC(=O)O |
Canonical SMILES | CC1=NC=CC(=C1)CC(=O)O |
Introduction
Reactivity in Protic Solvents
A seminal study by Dražić et al. (2000) investigated the reaction kinetics of 4-pyridineacetic acid, 2-methyl- (as its hydrochloride) with diazodiphenylmethane (DDM) in 12 alcohols . Key findings include:
Solvent Effects on Reaction Rates
The rate constants (k) varied significantly with solvent polarity and structure. For example:
Alcohol | log k (30°C) |
---|---|
Methanol | -1.706 |
Ethanol | -1.678 |
Propan-1-ol | -1.642 |
Butan-2-ol | -1.589 |
The data correlated well with solvent parameters such as f(ε) (dielectric function), σ* (polarizability), and nγH (hydrogen-bonding capacity) .
Hammett Correlations
Secondary σ constants for the 2-methyl-4-pyridyl group were derived from linear free-energy relationships (LFERs):
Solvent | σ (4N–O) | σ (4N) |
---|---|---|
Methanol | 1.24 | 0.97 |
Ethanol | 1.41 | 1.04 |
Propan-1-ol | 1.16 | 0.87 |
These values indicate that the 2-methyl group enhances electron donation to the pyridine ring, moderating the electron-withdrawing effect of the acetic acid moiety .
Comparative Analysis with Analogues
4-Pyridineacetic acid, 2-methyl- exhibits distinct reactivity compared to its unsubstituted and N-oxide counterparts:
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